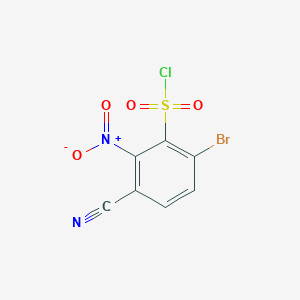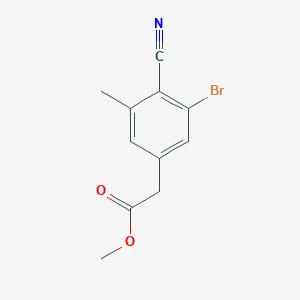
3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Overview
Description
3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is pivotal in the synthesis of complex organic molecules. For instance, studies on the synthesis and stereochemistry of diastereoisomeric compounds have illustrated the importance of similar chemical structures in determining configurations and preferred conformations, highlighting its role in advancing stereochemical studies (Casy & Jeffery, 1972). Additionally, research on the synthesis of new derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester indicates a significant potential for anticancer activity, emphasizing the compound's utility in medicinal chemistry (Rayes et al., 2019).
Anticancer Applications
Modifications of similar compounds have been explored for their anticancer properties. A study on the synthesis of certain derivatives showed selective inhibition of colon cancer cell proliferation, suggesting the compound's framework could be tailored for targeted cancer therapies. This research underscores the compound's relevance in developing new anticancer agents with specific activity against cancer cells while minimizing effects on normal cells (Rayes et al., 2020).
Nootropic Agents
The compound's structure serves as a foundation for the creation of potential nootropic agents. Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including structures akin to "3-(4-Aminomethylpiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride", has demonstrated their potential as cognitive enhancers. This area of study highlights the compound's potential in the development of treatments for cognitive disorders, contributing to the broader field of neuropharmacology (Valenta et al., 1994).
properties
IUPAC Name |
methyl 3-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,11(15)16-3)9-14-6-4-10(8-13)5-7-14;/h10H,4-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKHHKFIKCETTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















